

# An In-Depth Technical Guide to the Toxicological Profile of 4-Phenylmorpholine

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Disclaimer: Publicly available toxicological data for **4-Phenylmorpholine** is limited. This guide summarizes the existing information and provides a framework for a comprehensive toxicological evaluation by outlining standard experimental protocols for key toxicity endpoints. The detailed experimental methodologies and diagrams are representative of the studies required to build a complete toxicological profile and are not based on specific studies of **4-Phenylmorpholine** unless otherwise cited.

# **Chemical and Physical Properties**

A foundational aspect of any toxicological profile is the substance's identity and physicochemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME).



Property	Value	Reference
CAS Number	92-53-5	[1]
Molecular Formula	C10H13NO	[1]
Molecular Weight	163.22 g/mol	[1]
Appearance	Colorless crystals	[2]
Melting Point	51-54 °C	[1]
Boiling Point	165-170 °C at 45 mmHg	[1]
Solubility	Soluble in ethanol and diethyl ether; insoluble in water.	[2]

## **Hazard Identification and Classification**

**4-Phenylmorpholine** is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

- H302: Harmful if swallowed[3][4]
- H311: Toxic in contact with skin[3][4]

These classifications indicate a potential for significant acute toxicity through oral and dermal routes of exposure.

## **Toxicological Data**

A comprehensive toxicological profile requires data from a battery of tests covering various endpoints. The available data for **4-Phenylmorpholine** is primarily limited to acute oral toxicity.

# **Acute Toxicity**

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.



Route	Species	Value	Reference
Oral	Rat	LD50 = 930 mg/kg	[2]

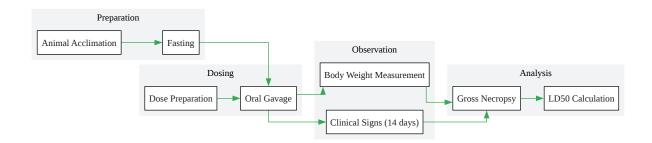
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

This method is a sequential test that uses a minimal number of animals to achieve a statistically reliable result for the LD50 and confidence intervals.

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.
- Housing and Fasting: Animals are caged individually and fasted (e.g., overnight for rats) prior to dosing. Water is available ad libitum.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.
- · Sequential Dosing:
  - A single animal is dosed at a level estimated to be near the LD50.
  - If the animal survives, the next animal is dosed at a higher level (using a fixed dose progression factor, e.g., 3.2).
  - If the animal dies, the next animal is dosed at a lower level.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the sequentially dosed animals.

Visualization of Experimental Workflow





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Figure 1: Generalized workflow for an acute oral toxicity study.

### Repeated Dose Toxicity (Sub-chronic and Chronic)

No repeated dose toxicity studies for **4-Phenylmorpholine** were identified. These studies are critical for determining the potential health effects of long-term, lower-level exposures.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408)

- Animal Selection: Typically, rats are used. At least 10 males and 10 females per group are recommended.
- Dose Levels: A minimum of three dose levels and a concurrent control group are used. The highest dose should induce some toxic effects but not mortality.
- Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.
- Observations:
  - Daily: Clinical signs of toxicity.
  - Weekly: Detailed clinical observations, body weight, and food/water consumption.



- At termination (and often at an interim point): Hematology, clinical biochemistry, and urinalysis.
- Pathology: At the end of the study, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
- Data Analysis: Data are analyzed for dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

# Genotoxicity

No genotoxicity data for **4-Phenylmorpholine** were found. A standard battery of tests is required to assess the potential of a substance to cause genetic damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

- Strains: A set of at least five strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic in vivo metabolism.
- Procedure: The bacterial strain, the test substance at several concentrations, and the S9 mix (if required) are combined and plated on a minimal agar medium.
- Incubation: Plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.



 Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

# Carcinogenicity

No carcinogenicity studies for **4-Phenylmorpholine** were identified. Such studies are typically long-term (e.g., two years in rodents) and are conducted if there are concerns from genotoxicity data, structure-activity relationships, or findings in repeated dose studies.

Experimental Protocol: Carcinogenicity Bioassay (Based on OECD Test Guideline 451)

- Animal Selection: Typically two rodent species (e.g., rats and mice) are used. Groups of at least 50 males and 50 females per dose level are required.
- Dose Levels: At least three dose levels and a control group are used. The highest dose is the Maximum Tolerated Dose (MTD), determined from shorter-term studies.
- Administration: The substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).
- Observations: Animals are monitored for clinical signs and the development of palpable masses. Body weight and food consumption are recorded regularly.
- Pathology: A complete histopathological examination of all organs and tissues from all animals is performed.
- Data Analysis: Tumor incidence and latency are statistically analyzed to determine if there is
  a significant increase in tumors in the treated groups compared to the control group.

# **Reproductive and Developmental Toxicity**

No data on the effects of **4-Phenylmorpholine** on reproductive function or development were found.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421)



This study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.

- Animal Selection: Groups of male and female rats (at least 10 per sex per group) are used.
- Dosing Period: Males are dosed for two weeks prior to mating, during mating, and up to termination (approximately 4 weeks). Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
- · Mating: Animals are paired for mating.
- · Endpoints Evaluated:
  - Parental Animals: Clinical signs, body weight, food consumption, reproductive performance (e.g., fertility index, gestation length), and organ weights and pathology of reproductive organs.
  - Offspring: Number of live and dead pups, pup survival, sex ratio, clinical signs, and body weights.
- Data Analysis: The data are evaluated to identify any adverse effects on reproduction or development.

## **Neurotoxicity**

While some substituted phenylmorpholines are known to have effects on the central nervous system by interacting with monoamine transporters, no specific neurotoxicity studies for **4-Phenylmorpholine** were found.[5][6][7]

Experimental Protocol: Neurotoxicity Study in Rodents (Based on OECD Test Guideline 424)

- Study Design: Can be a standalone study or integrated into a repeated dose study.
- Assessments:
  - Functional Observational Battery (FOB): A systematic observation of the animals'
    appearance, behavior, and functional integrity. This includes observations of home cage
    activity, open field activity, and manipulative tests to assess sensory and motor function.



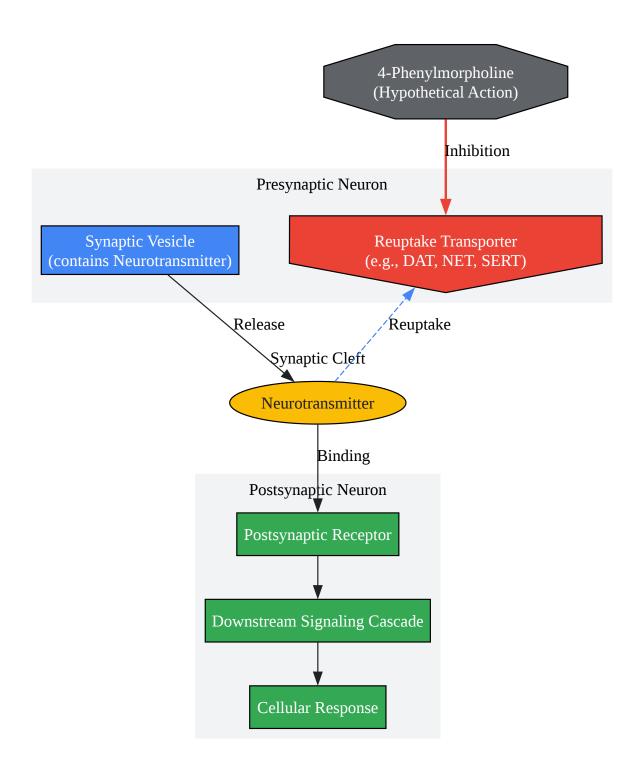
- Motor Activity: Quantitative measurement of motor activity.
- Neuropathology: Histopathological examination of the central and peripheral nervous systems.

# Potential Mechanism of Action and Signaling Pathways (Illustrative)

The precise mechanism of toxicity for **4-Phenylmorpholine** is unknown. However, related compounds, specifically substituted phenylmorpholines like phenmetrazine, are known to act as monoamine releasing agents by targeting dopamine, norepinephrine, and serotonin transporters.[5][6][7] This suggests a potential for neuroactive effects.

Below is a generic diagram illustrating a hypothetical signaling pathway for a neuroactive compound that modulates neurotransmitter reuptake, which could be a starting point for investigating the mechanism of **4-Phenylmorpholine** if it were found to have similar properties.





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Figure 2: Hypothetical signaling pathway illustrating the inhibition of neurotransmitter reuptake.



#### Conclusion

The available toxicological data for **4-Phenylmorpholine** are insufficient to conduct a comprehensive risk assessment. While acute oral toxicity data in rats and GHS classifications provide initial hazard information, significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, reproductive/developmental toxicity, and neurotoxicity. To adequately characterize the toxicological profile of **4-Phenylmorpholine** for research, drug development, and regulatory purposes, a battery of in vitro and in vivo studies following internationally recognized guidelines (e.g., OECD) is necessary. The experimental protocols and frameworks provided in this guide outline the necessary steps to generate the data required for a thorough evaluation of the potential risks associated with exposure to this compound.

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#### References

- 1. 4-Phenylmorpholine = 98 92-53-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Phenylmorpholine | C10H13NO | CID 62339 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its orthoand meta-positional isomers PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its orthoand meta- positional isomers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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